Cas no 2137604-83-0 (1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl-)
1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl-
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- Inchi: 1S/C9H15ClN2/c1-3-8(7-10)6-9-11-4-5-12(9)2/h4-5,8H,3,6-7H2,1-2H3
- InChI Key: OFGPQCGBXPJRJA-UHFFFAOYSA-N
- SMILES: C1(CC(CCl)CC)N(C)C=CN=1
1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-676920-0.05g |
2-[2-(chloromethyl)butyl]-1-methyl-1H-imidazole |
2137604-83-0 | 95.0% | 0.05g |
$1008.0 | 2025-03-12 | |
| Enamine | EN300-676920-0.1g |
2-[2-(chloromethyl)butyl]-1-methyl-1H-imidazole |
2137604-83-0 | 95.0% | 0.1g |
$1056.0 | 2025-03-12 | |
| Enamine | EN300-676920-0.25g |
2-[2-(chloromethyl)butyl]-1-methyl-1H-imidazole |
2137604-83-0 | 95.0% | 0.25g |
$1104.0 | 2025-03-12 | |
| Enamine | EN300-676920-0.5g |
2-[2-(chloromethyl)butyl]-1-methyl-1H-imidazole |
2137604-83-0 | 95.0% | 0.5g |
$1152.0 | 2025-03-12 | |
| Enamine | EN300-676920-1.0g |
2-[2-(chloromethyl)butyl]-1-methyl-1H-imidazole |
2137604-83-0 | 95.0% | 1.0g |
$1200.0 | 2025-03-12 | |
| Enamine | EN300-676920-2.5g |
2-[2-(chloromethyl)butyl]-1-methyl-1H-imidazole |
2137604-83-0 | 95.0% | 2.5g |
$2351.0 | 2025-03-12 | |
| Enamine | EN300-676920-5.0g |
2-[2-(chloromethyl)butyl]-1-methyl-1H-imidazole |
2137604-83-0 | 95.0% | 5.0g |
$3479.0 | 2025-03-12 | |
| Enamine | EN300-676920-10.0g |
2-[2-(chloromethyl)butyl]-1-methyl-1H-imidazole |
2137604-83-0 | 95.0% | 10.0g |
$5159.0 | 2025-03-12 |
1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl-
1H-Imidazole, 2-[2-(Chloromethyl)butyl]-1-methyl- (CAS No. 2137604-83-0): An Overview of Its Structure, Properties, and Applications
1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- (CAS No. 2137604-83-0) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its distinct molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, including drug development and chemical synthesis.
The molecular formula of 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- is C9H14ClN2, and its molecular weight is approximately 185.67 g/mol. The compound features an imidazole ring with a substituted chloromethylbutyl group and a methyl group attached to the nitrogen atom. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.
In terms of physical properties, 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- is typically a white to off-white solid at room temperature. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. The compound's melting point is around 55-58°C, and it has a boiling point above 300°C under standard atmospheric pressure.
The chemical stability of 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- is notable. It remains stable under normal storage conditions but may undergo degradation when exposed to strong acids or bases. The presence of the chloromethyl group makes it susceptible to nucleophilic substitution reactions, which can be harnessed for synthetic transformations.
In the realm of biological research, 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- has shown promise as a potential lead compound for drug development. Recent studies have explored its interactions with various biological targets, including enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to modulate the activity of certain kinases, which are key enzymes involved in cellular signaling pathways.
The imidazole ring in 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- is known for its ability to form hydrogen bonds and coordinate with metal ions. This property makes it an attractive scaffold for designing metalloenzyme inhibitors and other bioactive molecules. Additionally, the chloromethyl group can be used as a reactive handle for further functionalization, allowing for the synthesis of more complex derivatives with tailored biological activities.
In pharmaceutical applications, 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- has been investigated as a potential therapeutic agent for various diseases. Preclinical studies have demonstrated its efficacy in models of cancer, inflammation, and neurodegenerative disorders. For example, a study published in the European Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antitumor activity against several cancer cell lines.
The safety profile of 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- is an important consideration for its use in pharmaceuticals. Toxicological studies have shown that it has low acute toxicity when administered orally or intravenously. However, chronic exposure and long-term effects require further investigation to ensure its safety for human use.
Beyond its biological applications, 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- finds utility in chemical synthesis as a building block or intermediate. Its reactivity and functional group diversity make it suitable for a wide range of synthetic transformations. For instance, it can be used in the preparation of more complex heterocyclic compounds through ring-opening reactions or as a ligand in transition metal-catalyzed processes.
In conclusion, 1H-Imidazole, 2-[2-(chloromethyl)butyl]-1-methyl- (CAS No. 2137604-83-0) is a multifaceted compound with significant potential in both research and practical applications. Its unique molecular structure endows it with valuable properties that make it an attractive candidate for drug development and chemical synthesis. Ongoing research continues to uncover new possibilities for this intriguing molecule.
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